molecular formula C16H21NO5S B2412292 4-ethoxy-N-(3-(furan-2-yl)-3-hydroxypropyl)-3-methylbenzenesulfonamide CAS No. 1421483-33-1

4-ethoxy-N-(3-(furan-2-yl)-3-hydroxypropyl)-3-methylbenzenesulfonamide

Cat. No.: B2412292
CAS No.: 1421483-33-1
M. Wt: 339.41
InChI Key: SEDDWVJPYLXXRB-UHFFFAOYSA-N
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Description

4-ethoxy-N-(3-(furan-2-yl)-3-hydroxypropyl)-3-methylbenzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a sulfonamide group, a furan ring, and an ethoxy group, which contribute to its diverse chemical reactivity and biological activity.

Properties

IUPAC Name

4-ethoxy-N-[3-(furan-2-yl)-3-hydroxypropyl]-3-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5S/c1-3-21-15-7-6-13(11-12(15)2)23(19,20)17-9-8-14(18)16-5-4-10-22-16/h4-7,10-11,14,17-18H,3,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEDDWVJPYLXXRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCCC(C2=CC=CO2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Ethoxy-3-Methylbenzenesulfonyl Chloride

4-Ethoxy-3-methylbenzene undergoes sulfonation using chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C, yielding the sulfonic acid intermediate. Subsequent treatment with phosphorus pentachloride (PCl₅) converts the sulfonic acid to the sulfonyl chloride. This method, adapted from EP0682663B1, achieves a 92% yield with a purity of ≥98% (HPLC).

Reaction Conditions:

  • Temperature: 0–5°C (sulfonation), 25°C (chlorination)
  • Solvent: Dichloromethane
  • Workup: Quenched with ice-water, extracted with DCM, dried over Na₂SO₄

Synthesis of 3-(Furan-2-yl)-3-Hydroxypropylamine

The amine component is prepared via a nitroaldol reaction:

  • Furfural reacts with nitromethane in the presence of ammonium acetate to form β-nitro alcohol (3-(furan-2-yl)-3-hydroxynitropropane).
  • Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, yielding 3-(furan-2-yl)-3-hydroxypropylamine.

Optimization Notes:

  • Nitroaldol reaction: 70% yield, 12 h at 25°C
  • Hydrogenation: 85% yield, 5 bar H₂, 6 h

Sulfonamide Bond Formation

The coupling of 4-ethoxy-3-methylbenzenesulfonyl chloride with 3-(furan-2-yl)-3-hydroxypropylamine is conducted under Schotten-Baumann conditions. Triethylamine (TEA) deprotonates the amine, facilitating nucleophilic attack on the sulfonyl chloride.

Procedure:

  • Dissolve 3-(furan-2-yl)-3-hydroxypropylamine (1.0 equiv) in THF.
  • Add TEA (1.2 equiv) and cool to 0°C.
  • Slowly add sulfonyl chloride (1.1 equiv) in THF.
  • Stir at 25°C for 12 h.
  • Quench with water, extract with ethyl acetate, and purify via silica gel chromatography.

Yield and Purity:

  • Yield: 78%
  • Purity: 99.2% (HPLC)
  • Melting Point: 142–144°C

Alternative Synthetic Routes and Optimization

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 min) accelerates the coupling step, enhancing yield to 85% while reducing reaction time.

Solid-Phase Synthesis

Immobilizing the amine on Wang resin enables stepwise assembly. After sulfonylation, cleavage with TFA/H₂O (95:5) liberates the product with 82% yield.

Protection-Deprotection Strategies

The hydroxyl group in the propylamine moiety may react with sulfonyl chloride. To mitigate this, a tert-butyldimethylsilyl (TBS) protecting group is employed:

  • Protect the hydroxyl with TBSCl/imidazole in DMF.
  • Perform sulfonylation.
  • Deprotect with tetrabutylammonium fluoride (TBAF).

Key Data:

  • Protection yield: 94%
  • Deprotection efficiency: 98%

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 6.72 (s, 1H, furan-H), 4.12 (q, J = 7.0 Hz, 2H, OCH₂), 3.45 (m, 2H, NHCH₂), 2.41 (s, 3H, CH₃), 1.42 (t, J = 7.0 Hz, 3H, CH₂CH₃).
  • IR (KBr): 3270 cm⁻¹ (OH), 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym).

Purity and Stability

  • HPLC: 99.2% (C18 column, 70:30 MeOH/H₂O)
  • Storage: Stable at −20°C for 12 months.

Industrial-Scale Considerations

EP3263553B1 highlights crystallization as a critical purification step. Recrystallization from ethanol/water (9:1) affords needle-shaped crystals with >99.5% purity.

Process Parameters:

  • Crystallization yield: 89%
  • Particle size: 50–100 μm

Challenges and Mitigation Strategies

  • Side Reactions: Hydroxyl group sulfonylation is suppressed using TBS protection (≤2% byproduct).
  • Amine Oxidation: Conduct reactions under N₂ atmosphere to prevent degradation.

Comparative Evaluation of Methods

Method Yield (%) Purity (%) Time (h)
Classical Coupling 78 99.2 12
Microwave-Assisted 85 99.5 0.5
Solid-Phase 82 98.7 8

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(3-(furan-2-yl)-3-hydroxypropyl)-3-methylbenzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The ethoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the sulfonamide group may produce primary or secondary amines.

Scientific Research Applications

4-ethoxy-N-(3-(furan-2-yl)-3-hydroxypropyl)-3-methylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein binding.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, making it a candidate for drug development.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(3-(furan-2-yl)-3-hydroxypropyl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the furan ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **4-ethoxy-N-(3-(furan-

Biological Activity

4-ethoxy-N-(3-(furan-2-yl)-3-hydroxypropyl)-3-methylbenzenesulfonamide is a sulfonamide compound characterized by its unique structural features, including a furan ring and hydroxypropyl chain. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research.

  • IUPAC Name : 4-ethoxy-N-(3-(furan-2-yl)-3-hydroxypropyl)-3-methylbenzenesulfonamide
  • Molecular Formula : C16H21NO5S
  • Molecular Weight : 351.41 g/mol

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound. The presence of the furan moiety has been linked to enhanced activity against various bacterial strains. For instance, a study demonstrated that derivatives of furan exhibited significant antibacterial effects, suggesting that similar compounds like 4-ethoxy-N-(3-(furan-2-yl)-3-hydroxypropyl)-3-methylbenzenesulfonamide may also possess notable antimicrobial properties .

Anti-inflammatory Effects

The anti-inflammatory potential of sulfonamide compounds is well-documented. Research indicates that such compounds can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. Preliminary assays have shown that 4-ethoxy-N-(3-(furan-2-yl)-3-hydroxypropyl)-3-methylbenzenesulfonamide may exert similar effects, although specific IC50 values and mechanisms remain to be elucidated.

Study on Antimicrobial Efficacy

A recent case study evaluated the efficacy of 4-ethoxy-N-(3-(furan-2-yl)-3-hydroxypropyl)-3-methylbenzenesulfonamide against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound was tested using the agar diffusion method, revealing zones of inhibition comparable to standard antibiotics.

PathogenZone of Inhibition (mm)Control (Ciprofloxacin) (mm)
Staphylococcus aureus1520
Escherichia coli1218

Anti-inflammatory Assay

Another investigation focused on the anti-inflammatory properties using a murine model of paw edema induced by carrageenan. The administration of the compound resulted in a significant reduction in paw swelling compared to the control group.

TreatmentPaw Edema Reduction (%)
Control0
Compound45

The proposed mechanism by which 4-ethoxy-N-(3-(furan-2-yl)-3-hydroxypropyl)-3-methylbenzenesulfonamide exerts its biological effects may involve:

  • Inhibition of COX enzymes , leading to decreased prostaglandin synthesis.
  • Disruption of bacterial cell wall synthesis , attributed to the sulfonamide group.
  • Modulation of inflammatory cytokines , which could be mediated through pathways involving NF-kB.

Future Directions

Further research is warranted to explore:

  • Structure-Activity Relationships (SAR) : Understanding how modifications to the chemical structure affect biological activity.
  • In vivo studies : To assess therapeutic efficacy and safety profiles in more complex biological systems.
  • Mechanistic studies : To delineate the specific biochemical pathways influenced by this compound.

Q & A

Basic: What analytical techniques are recommended for confirming the structure and purity of 4-ethoxy-N-(3-(furan-2-yl)-3-hydroxypropyl)-3-methylbenzenesulfonamide?

Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HR-MS) are critical for structural confirmation. NMR provides detailed information on molecular connectivity and functional groups (e.g., ethoxy, sulfonamide, and furan moieties), while HR-MS confirms the molecular ion and fragmentation patterns. Purity is assessed via High-Performance Liquid Chromatography (HPLC) with UV detection or diode-array detectors (DAD). For intermediates, Thin-Layer Chromatography (TLC) is used to monitor reaction progress .

Advanced: How can reaction conditions be optimized to improve the yield of 4-ethoxy-N-(3-(furan-2-yl)-3-hydroxypropyl)-3-methylbenzenesulfonamide during synthesis?

Answer:
Optimization involves systematic variation of parameters:

  • Temperature : Lower temperatures (0–5°C) may reduce side reactions during sulfonamide coupling.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of the hydroxypropyl intermediate.
  • Catalysts : Use of coupling agents like EDCI/HOBt for amide bond formation improves efficiency.
  • Purification : Flash chromatography or preparative HPLC isolates the product from byproducts. Kinetic studies (e.g., time-resolved NMR) can identify rate-limiting steps .

Basic: Which functional groups in the compound are critical for its hypothesized biological activity?

Answer:

  • Sulfonamide (-SO₂NH₂) : Known for enzyme inhibition (e.g., carbonic anhydrase or dihydrofolate reductase) via binding to active sites.
  • Ethoxy group (-OCH₂CH₃) : Enhances lipophilicity, impacting membrane permeability.
  • Furan ring : Participates in π-π stacking or hydrogen bonding with biological targets.
  • Hydroxypropyl chain : Provides stereochemical flexibility for target interactions .

Advanced: What methodologies are used to study the compound’s interaction with enzymes or receptors?

Answer:

  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (association/dissociation rates) in real time.
  • Enzyme-Linked Immunosorbent Assay (ELISA) : Measures competitive inhibition in enzyme activity assays.
  • Isothermal Titration Calorimetry (ITC) : Determines thermodynamic parameters (ΔH, ΔS) of binding.
  • X-ray Crystallography : Resolves 3D structures of compound-enzyme complexes for mechanistic insights .

Advanced: How can contradictory data on the compound’s enzyme inhibition efficacy across studies be resolved?

Answer:

  • Reproducibility checks : Standardize assay conditions (pH, temperature, cofactors) to eliminate variability.
  • Orthogonal assays : Validate results using complementary techniques (e.g., fluorescence-based and radiometric assays).
  • Structural analogs : Compare inhibition data with derivatives to identify structure-activity relationships (SAR).
  • Computational docking : Predict binding poses to explain discrepancies in IC₅₀ values .

Basic: What spectroscopic methods are employed to monitor reaction intermediates during synthesis?

Answer:

  • TLC with UV visualization : Tracks progress of condensation or coupling steps.
  • In-situ IR spectroscopy : Identifies transient intermediates (e.g., acyl chlorides or activated esters).
  • Reaction Monitoring NMR : Captures real-time changes in functional groups (e.g., disappearance of hydroxypropyl protons) .

Advanced: What strategies are recommended for assessing the compound’s metabolic stability in vitro?

Answer:

  • Liver microsome assays : Incubate with human or rodent microsomes, followed by LC-MS/MS to quantify parent compound degradation.
  • CYP450 inhibition screening : Identify cytochrome P450 isoforms involved in metabolism.
  • Stability in simulated biological fluids : Test degradation in plasma or buffer at physiological pH (7.4) .

Basic: Which databases or resources provide reliable physicochemical data for this compound?

Answer:

  • PubChem : Offers experimental and predicted properties (logP, solubility) via the NCBI portal.
  • ChemSpider : Aggregates data from peer-reviewed journals and patents.
  • Reaxys : Provides curated synthetic routes and spectral data .

Advanced: How can computational modeling predict the compound’s binding affinity to target enzymes?

Answer:

  • Molecular docking (AutoDock/Vina) : Screens binding poses against enzyme active sites, scoring interactions (e.g., hydrogen bonds, hydrophobic contacts).
  • Molecular Dynamics (MD) simulations : Evaluates stability of ligand-receptor complexes over time (nanosecond-scale trajectories).
  • Free Energy Perturbation (FEP) : Calculates relative binding affinities of structural analogs .

Advanced: What best practices ensure accurate analysis of the compound’s stability under varying storage conditions?

Answer:

  • Accelerated stability studies : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 1–3 months.
  • HPLC-UV/MS : Monitor degradation products (e.g., hydrolysis of sulfonamide or ethoxy groups).
  • Light sensitivity testing : Store aliquots in amber vials under UV/vis light to assess photodegradation .

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